EPAC1 Inhibition: 2.5-Fold Activity Reduction Relative to CE3F4 (5,7-Dibromo Parent)
In a head-to-head biochemical assay measuring EPAC1 guanine nucleotide exchange factor (GEF) activity via a BODIPY-GDP fluorescence-based Rap1 activation assay, the 5,7,8-tribromo analog (analog 8) exhibited 23.6% inhibition at 10 µM and 46.0% inhibition at 50 µM. In contrast, the 5,7-dibromo parent CE3F4 showed 58.1% inhibition at 10 µM and 88.3% inhibition at 50 µM, representing a ~2.5-fold reduction in activity upon addition of the third bromine at the C-8 position [1]. This data provides direct, quantitative evidence that the C-8 substituent adversely affects EPAC1 inhibition, likely due to steric hindrance that restricts access to the minor rotamer conformation responsible for the majority of EPAC1 activity [2].
| Evidence Dimension | EPAC1 inhibition (% inhibition of GEF activity at 10 µM and 50 µM) |
|---|---|
| Target Compound Data | 23.6% (10 µM); 46.0% (50 µM) |
| Comparator Or Baseline | CE3F4 (5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde): 58.1% (10 µM); 88.3% (50 µM) |
| Quantified Difference | ~2.5-fold lower inhibition (CE3F4 %inhibition / analog 8 %inhibition = 2.46 at 10 µM; 1.92 at 50 µM) |
| Conditions | BODIPY-GDP GEF activity assay; EPAC1 stimulated; inhibitors tested at 10 µM and 50 µM; reported in Sonawane et al. ACS Med Chem Lett. 2017, Table 1 |
Why This Matters
This quantifies the activity penalty of C-8 bromination, enabling researchers to select CE3F4 for potent EPAC1 inhibition or the tribromo analog as a low-activity control or for probing steric constraints in SAR campaigns.
- [1] Sonawane YA, et al. ACS Med Chem Lett. 2017; Table 1. % EPAC inhibition values for analog 8 (tribromo) and CE3F4 (5,7-dibromo). View Source
- [2] Sonawane YA, et al. ACS Med Chem Lett. 2017; p. 4. Discussion on analog 8 restricting access to minor rotamer conformation. View Source
